Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a synthetically derived small molecule that has been identified as a chemical sensitizer to death receptor stimuli, specifically FAS and tumor necrosis factor apoptosis-inducing ligand (TRAIL) []. This compound has been primarily utilized in research settings to study glucose metabolism and its impact on various cellular processes, including cell death, proliferation, and differentiation.
Fasentin, chemically known as N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is classified as an inhibitor of glucose transport. It has been identified as a novel sensitizer to death receptor stimuli, particularly the FAS ligand and tumor necrosis factor apoptosis-inducing ligand. This compound plays a significant role in modulating cellular processes related to glucose uptake and apoptosis in cancer cells .
The synthesis of fasentin involves several steps that utilize standard organic chemistry techniques. While specific synthetic routes may vary, the general approach includes the following:
The precise parameters (temperature, time, concentration) can significantly affect yield and purity, necessitating optimization for each synthetic batch.
Fasentin has a well-defined molecular structure characterized by its functional groups:
The structure features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The carbonyl group in the butanamide chain is crucial for its interaction with biological targets such as glucose transport proteins.
Crystallographic studies have provided insights into the conformational flexibility of fasentin when bound to its target proteins. The compound's ability to fit into the active site of glucose transporters suggests that it may adopt multiple conformations during binding .
Fasentin primarily participates in biochemical interactions rather than classical chemical reactions. Its main reactions include:
These interactions highlight fasentin's role in altering metabolic pathways critical for cancer cell survival.
The mechanism by which fasentin exerts its effects involves several key processes:
Fasentin exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation for biological assays.
Fasentin has promising applications in several scientific fields:
Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is characterized as a selective inhibitor of facilitative glucose transporters GLUT1 and GLUT4. Biochemical analyses reveal it preferentially targets GLUT4 (IC~50~ = 68 μM) over GLUT1, though its inhibitory activity extends to both isoforms [5] [6]. Molecular docking studies using homology models of GLUT1 demonstrate that fasentin occupies a unique site within the intracellular substrate channel, competitively blocking glucose translocation [3] [5]. This binding modality disrupts the transporter’s conformational dynamics, preventing glucose internalization.
Table 1: Fasentin’s Glucose Uptake Inhibition Profile
Cell Type | GLUT Isoform | IC~50~ (μM) | Functional Consequence |
---|---|---|---|
Leukemia/Prostate Cancer | GLUT1/GLUT4 | 80* | 50% glucose uptake reduction [3] |
Adipocytes | GLUT4 | 68 | Insulin resistance [6] |
Endothelial Cells (HMEC) | GLUT1 | >100 | Minimal uptake inhibition [1] |
*Concentration reducing glucose uptake by 50% in initial studies [3]
Notably, fasentin’s efficacy varies across cell types. In PPC-1 prostate cancer and U937 leukemia cells, 80 μM fasentin reduced glucose uptake by approximately 50%, correlating with metabolic stress markers [3]. However, in human dermal microvascular endothelial cells (HMECs), fasentin induced only marginal glucose uptake inhibition even at 100 μM, suggesting cell-type-specific sensitivity or compensatory transport mechanisms [1] [4]. This differential activity implies that fasentin’s antitumor effects extend beyond glycolytic inhibition.
Fasentin’s nomenclature originates from its ability to sensitize cells to Fas receptor (CD95)-mediated apoptosis. Transcriptomic analyses show that fasentin (50 μM, 16h) upregulates nutrient deprivation-responsive genes like AspSyn (asparagine synthetase) and PCK-2 (phosphoenolpyruvate carboxykinase 2), mimicking glucose starvation [3] [5]. This metabolic reprogramming lowers the threshold for extrinsic apoptosis induction.
Table 2: Fasentin-Mediated Apoptotic Sensitization
Mechanistic Step | Key Biomarkers | Functional Outcome |
---|---|---|
Metabolic Stress Priming | ↑ AspSyn, ↑ PCK-2 | Enhanced Fas aggregation [3] |
Caspase Activation | ↑ Caspase-8, ↓ FLIP | DISC formation [3] [10] |
Mitochondrial Amplification | Cytochrome c release, ↓ Bcl-2 | Caspase-9/3 activation [7] [10] |
Fasentin operates downstream of tumor necrosis factor (TNF) receptors but upstream of effector caspases. In Fas-resistant cancer models, pretreatment with fasentin enables caspase-8 activation upon Fas ligation, triggering the caspase cascade and mitochondrial cytochrome c release [3] [7]. The compound’s ability to circumvent evasion of death receptor apoptosis—a hallmark of cancer progression—highlights its therapeutic relevance. Crucially, low-glucose conditions phenocopy this sensitization, confirming metabolic dysregulation as the primary mechanism [3].
Fasentin exhibits potent antiangiogenic properties independent of glucose transport modulation. Key findings include:
Table 3: Antiangiogenic Effects of Fasentin in Model Systems
Assay Type | Experimental Model | Key Result | Citation |
---|---|---|---|
Chick Chorioallantoic (CAM) | Methylcellulose disc implant | 90% angiogenesis inhibition at 50 nmol/disc [1] | [1] |
Zebrafish Fin Regeneration | Chemical exposure | ↓ Regenerated area (p < 0.001) at 30 μM [1] | [1] |
Boyden Chamber | HMEC migration | No significant effect at 100 μM [1] | [1] |
Critically, the GLUT1 inhibitor STF-31 fails to replicate fasentin’s antiangiogenic effects, confirming GLUT-independent actions [1] [4]. Partial inhibition of ERK phosphorylation suggests potential kinase modulation, though further mechanistic validation is required.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7